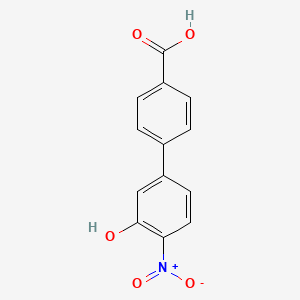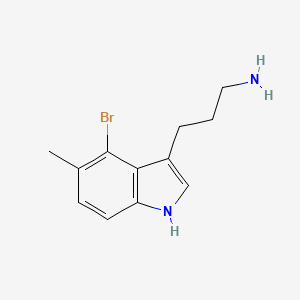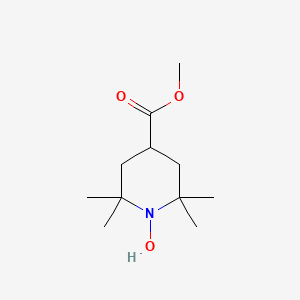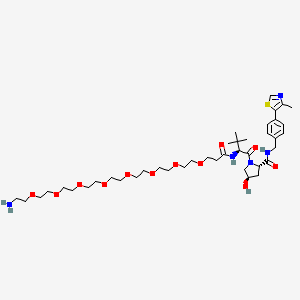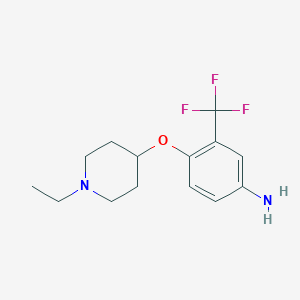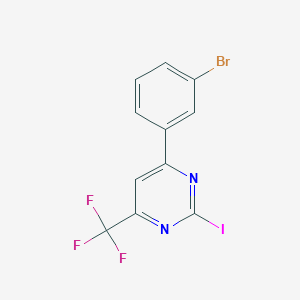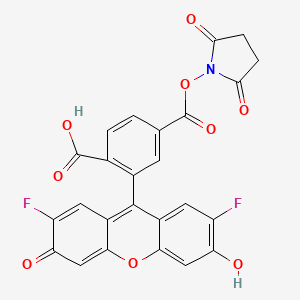
Difluorocarboxyfluorescein NHS Ester, 6-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluorocarboxyfluorescein NHS Ester, 6-isomer, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a fluorinated analog of fluorescein. This compound is amine-reactive and is widely used as a fluorescent dye for labeling proteins, peptides, and nucleotides. It offers greater photostability and a lower pKa compared to fluorescein, making its fluorescence essentially pH insensitive in the physiological pH range .
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions on the fluorescein molecule .
Industrial Production Methods
Industrial production of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the dye .
化学反応の分析
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 6-isomer primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, buffers to maintain physiological pH, and solvents such as DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products Formed
The major products formed from the reactions of this compound are fluorescently labeled biomolecules. These labeled compounds are used in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
科学的研究の応用
Difluorocarboxyfluorescein NHS Ester, 6-isomer has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
作用機序
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and visualization using fluorescence-based techniques. The compound’s fluorescence is pH insensitive in the physiological range, making it suitable for various biological applications .
類似化合物との比較
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 6-isomer.
Alexa Fluor® 488: A bright, green fluorescence-emitting dye with similar spectral properties but different chemical structure.
DyLight® 488: Another green fluorescent dye with high photostability and brightness.
Uniqueness
This compound stands out due to its greater photostability and lower pKa, making its fluorescence pH insensitive in the physiological range. This property enhances its performance in various biological and chemical applications, providing more reliable and consistent results .
特性
分子式 |
C25H13F2NO9 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
InChIキー |
AXNGAJYYONSYCY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


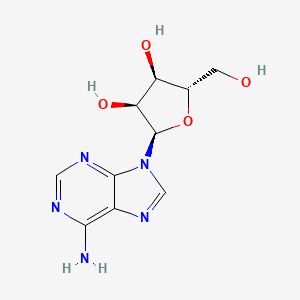
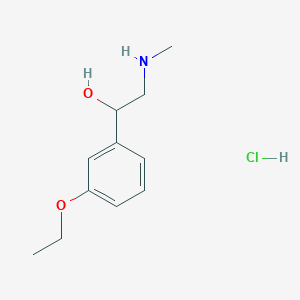
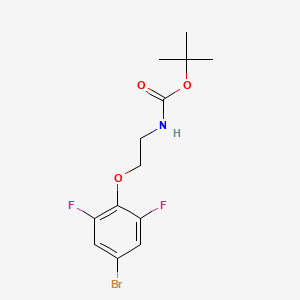
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
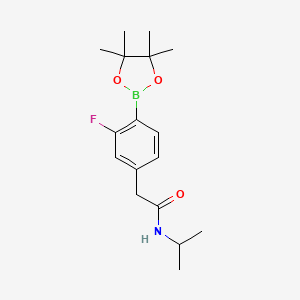
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
